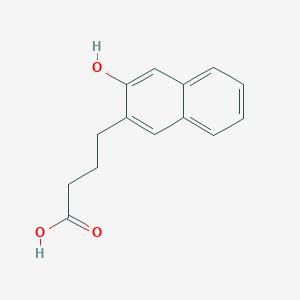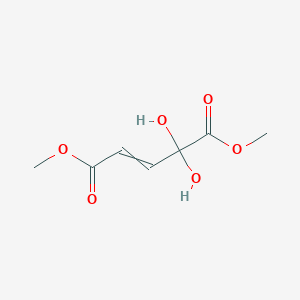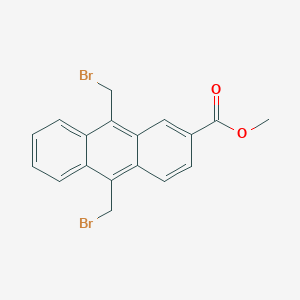
4,10-Diimino-4,10-dihydroperylene-3,9-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,10-Diimino-4,10-dihydroperylene-3,9-diamine is a chemical compound belonging to the class of perylene derivatives. These compounds are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,10-Diimino-4,10-dihydroperylene-3,9-diamine typically involves the reaction of perylene dianhydride with aliphatic amines. This reaction is carried out at temperatures ranging from 20 to 60°C, using bases such as DBU in solvents like DMF or DMSO . An alternative “green” synthesis method employs potassium carbonate in DMSO at higher temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 4,10-Diimino-4,10-dihydroperylene-3,9-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perylene tetracarboxylic derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions, particularly with halogens or other functional groups, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products:
Oxidation: Perylene tetracarboxylic derivatives.
Reduction: Hydrogenated perylene derivatives.
Substitution: Halogenated perylene derivatives.
Applications De Recherche Scientifique
4,10-Diimino-4,10-dihydroperylene-3,9-diamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,10-Diimino-4,10-dihydroperylene-3,9-diamine involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions facilitate electron transfer processes, making it an effective component in optoelectronic devices and sensors .
Comparaison Avec Des Composés Similaires
Perylene-3,4,9,10-tetracarboxylic diimides (PDIs): Known for their optical properties and used in similar applications.
Naphthalene diimides (NDIs): Another class of compounds with comparable electronic properties.
Uniqueness: 4,10-Diimino-4,10-dihydroperylene-3,9-diamine stands out due to its specific structural features that enhance its stability and reactivity, making it particularly suitable for advanced optoelectronic applications .
Propriétés
Numéro CAS |
213922-33-9 |
|---|---|
Formule moléculaire |
C20H14N4 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
4,10-diiminoperylene-3,9-diamine |
InChI |
InChI=1S/C20H14N4/c21-13-5-1-9-10-2-6-15(23)20-16(24)8-4-12(18(10)20)11-3-7-14(22)19(13)17(9)11/h1-8,21,24H,22-23H2 |
Clé InChI |
DFCGTDGRTLQFAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=N)C=CC3=C2C1=C4C=CC(=N)C5=C(C=CC3=C45)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)




